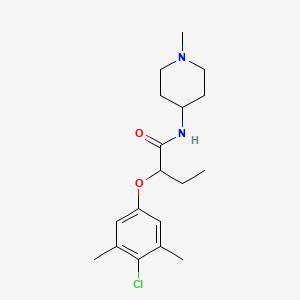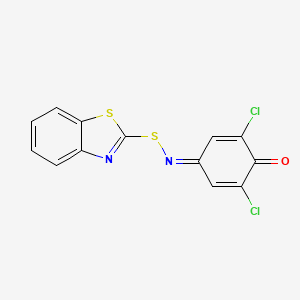
5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CEP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including pharmacology, biotechnology, and nanotechnology. In
Mechanism of Action
The mechanism of action of 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase. It has also been shown to reduce the production of ROS and nitric oxide. In vivo studies have shown that 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and oxidative stress in animal models of various diseases.
Advantages and Limitations for Lab Experiments
5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, there are some limitations to its use. 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has low solubility in water, which can make it difficult to work with in aqueous solutions. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could focus on the development of new synthetic methods for 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione that improve the yield and purity of the compound. Another area of research could focus on the development of new applications for 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in pharmacology, biotechnology, and nanotechnology. Additionally, more research is needed to fully understand the mechanism of action of 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential therapeutic benefits.
Synthesis Methods
The synthesis of 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 5-chloro-2-ethoxybenzaldehyde with barbituric acid in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization. The yield of 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields of scientific research. In pharmacology, 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory and antioxidant properties. It has also been investigated for its potential use as an anticancer agent. In biotechnology, 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a fluorescent probe for the detection of DNA and RNA. In nanotechnology, 5-(5-chloro-2-ethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been used as a building block for the synthesis of metal-organic frameworks.
properties
IUPAC Name |
5-[(5-chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c1-2-20-10-4-3-8(14)5-7(10)6-9-11(17)15-13(19)16-12(9)18/h3-6H,2H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEFIMLMVVPNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(5-Chloro-2-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-imino-1-pyrazolidinyl)-2-methylphenyl]acetamide](/img/structure/B4896304.png)
![2-bromo-4-chloro-1-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4896324.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4896330.png)
![ethyl 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4896337.png)
![3-(2-chlorophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4896339.png)

![1-cyclopentyl-4-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine](/img/structure/B4896345.png)
![1,1'-{1,4-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}di(2,5-pyrrolidinedione)](/img/structure/B4896348.png)
![4-bromo-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B4896363.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)
